![molecular formula C12H13F3N2O4 B1305605 Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate CAS No. 339101-25-6](/img/structure/B1305605.png)

Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and functional groups that can help infer some aspects of its chemistry. For instance, the trifluoromethyl group is a common moiety that can influence the physical and chemical properties of a molecule, such as increasing its lipophilicity and chemical stability . The nitro group is another functional group that is often involved in chemical reactions, particularly reductions .

Synthesis Analysis

The synthesis of related compounds involves the use of intermediates and reagents that can provide a safe and practical route to the desired product. For example, the preparation of 4-(t-Butyloxycarbonylamino)aniline, an intermediate for various compounds, was achieved using bis(trichloromethyl) carbonate (triphosgene) and 4-nitroaniline under mild conditions . This suggests that similar mild conditions could potentially be used for the synthesis of Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate, avoiding the use of dangerous reagents like phosgene.

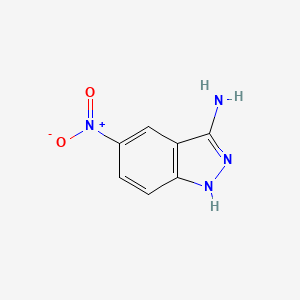

Molecular Structure Analysis

The molecular structure of compounds can be determined by techniques such as X-ray crystallography. For instance, the three-dimensional structure of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone was elucidated, revealing a planar structure except for the methylnitrosamine group . While this compound is different from Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate, the analysis demonstrates the importance of molecular structure in understanding the properties and reactivity of a compound.

Chemical Reactions Analysis

The chemical reactions involving compounds with nitro and trifluoromethyl groups can be complex. The nitro group, for example, can undergo reduction reactions , while the trifluoromethyl group can affect the reactivity of adjacent functional groups . The presence of these groups in Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate would likely influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are greatly influenced by their functional groups and molecular structure. Compounds with trifluoromethyl groups, such as the 4-trifluoromethyl and 4-trifluoromethoxy derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, exhibit stable liquid crystalline phases and high orientational order . These properties are indicative of the impact that trifluoromethyl groups can have on a compound's behavior, which could be extrapolated to Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate.

Safety and Hazards

The compound is classified under GHS07 and carries the signal word "Warning" . Hazard statements associated with it include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O4/c1-21-11(18)3-2-6-16-9-5-4-8(12(13,14)15)7-10(9)17(19)20/h4-5,7,16H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGWUJJQMFOXOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379551 |

Source

|

| Record name | Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate | |

CAS RN |

339101-25-6 |

Source

|

| Record name | Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305531.png)

![8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305532.png)

![4-Methylsulfanyl-2-[(pyridine-3-carbonyl)-amino]-butyric acid](/img/structure/B1305534.png)

![1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305537.png)

![4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305540.png)

![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)

![3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid](/img/structure/B1305554.png)

![4-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-2,6-dimethoxy-phenol](/img/structure/B1305555.png)